Lipophilicity (clogP) Differentiation of 1-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-ethoxyethan-1-one versus a Pyrazine-Based Analog
The target compound exhibits a computed clogP of 1.17, which is approximately 0.74 log units higher than the logP of 0.4324 reported for the dimethylamino-pyrazine analog (ChemDiv P396-0008), indicating moderately greater lipophilicity that may enhance passive membrane permeability while remaining within favorable drug-like range [1]. This differentiation is critical because ACC inhibitors require balanced partitioning to access both cytosolic (ACC1) and mitochondrial-associated (ACC2) enzyme pools [2].
| Evidence Dimension | Lipophilicity (clogP / logP) |
|---|---|
| Target Compound Data | clogP = 1.17 (computed) [1] |
| Comparator Or Baseline | 1-(3-{[3-(dimethylamino)pyrazin-2-yl]oxy}pyrrolidin-1-yl)-2-ethoxyethan-1-one: logP = 0.4324 (computed) |
| Quantified Difference | ΔlogP ≈ +0.74 (target more lipophilic) |
| Conditions | Computed values; target from Sildrug database; comparator from ChemDiv catalog [1] |
Why This Matters
A 0.74-log-unit increase in lipophilicity can translate to a measurable difference in membrane permeability and tissue distribution, directly impacting the compound's suitability for cellular ACC inhibition assays versus the more polar pyrazine comparator.
- [1] Sildrug Database. Basic Properties for C14H21N3O3 (1-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-ethoxyethan-1-one). Institute of Biochemistry and Biophysics, Polish Academy of Sciences. http://sildrug.ibb.waw.pl/ View Source
- [2] US Patent 8,962,641 B2. Pyrimidine-substituted pyrrolidine derivatives, pharmaceutical compositions and uses thereof. Filed 2014-04-07. Justia Patents. https://patents.justia.com/patent/8962641 View Source
